molecular formula C15H11BrF3NO B2871075 N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide CAS No. 876322-59-7

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide

Cat. No.: B2871075
CAS No.: 876322-59-7
M. Wt: 358.158
InChI Key: RRGHVZXTVRPHEB-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a bromine atom at the 3-position of the aniline moiety, along with a methyl group at the 4-position (Figure 1). This compound’s structural features—halogenation (bromine), alkylation (methyl), and trifluoromethyl substitution—impart distinct electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGHVZXTVRPHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure by reacting the brominated aromatic compound with 3-(trifluoromethyl)benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a chemical compound with a molecular weight of approximately 358.16 g/mol. It is a benzamide derivative featuring a bromine atom and a trifluoromethyl group, which contribute to its chemical reactivity and biological activity. The SMILES notation for this compound is CC1=CC=C(NC(=O)C2=CC=CC(C(F)(F)F)=C2)C=C1Br.

Scientific Research Applications

This compound is a versatile chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting potential therapeutic applications.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Docking studies may reveal how this compound interacts with specific proteins involved in cancer proliferation pathways.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide

  • Molecular Formula: C₁₅H₁₁BrF₃NO
  • Molecular Weight : 358.15 g/mol
  • Key Differences: The bromine and methyl groups are positioned at the 4- and 2-positions of the aniline ring, respectively, compared to the target compound’s 3-bromo and 4-methyl configuration.

4-Bromo-N-[3-(Trifluoromethyl)Phenyl]Benzamide

  • Molecular Formula: C₁₄H₉BrF₃NO
  • Molecular Weight : 344.13 g/mol
  • Key Differences : The bromine is located on the benzamide ring (4-position) rather than the aniline moiety. The absence of a methyl group reduces steric bulk, which could enhance solubility or alter metabolic stability .

Halogen and Functional Group Variations

N-[4-Bromo-3-(Trifluoromethyl)Phenyl]-5-Chloro-2-Hydroxybenzamide

  • Molecular Formula: C₁₄H₈BrClF₃NO₂
  • Molecular Weight : 396.57 g/mol
  • Key Differences: A hydroxyl (-OH) and chlorine atom are introduced at the 2- and 5-positions of the benzamide ring.

3-Bromo-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Benzamide

  • Molecular Formula: C₁₄H₈BrClF₃NO
  • Molecular Weight : 378.57 g/mol
  • Key Differences : Substitution of bromine (benzamide) and chlorine (aniline) introduces dual halogen effects. The electron-withdrawing chlorine may enhance electrophilic reactivity, while bromine contributes to steric hindrance .

Alkyl and Alkoxy Substitutions

N-(4-Methoxyphenyl)-3-Trifluoromethylbenzamide

  • Molecular Formula: C₁₅H₁₂F₃NO₂
  • Molecular Weight : 295.26 g/mol
  • Key Differences: A methoxy (-OCH₃) group replaces the bromine and methyl groups.

N-Ethyl-N-(3-Methylphenyl)-3-Trifluoromethylbenzamide

  • Molecular Formula: C₁₇H₁₆F₃NO
  • Molecular Weight : 307.31 g/mol
  • Key Differences : The amide nitrogen is substituted with an ethyl group and a 3-methylphenyl ring, increasing lipophilicity and steric bulk. This modification could enhance membrane permeability but reduce solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₅H₁₁BrF₃NO 358.15 3-Bromo, 4-methyl (aniline); 3-CF₃ (benzamide) High steric bulk, halogenated Target
N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide C₁₅H₁₁BrF₃NO 358.15 4-Bromo, 2-methyl (aniline); 3-CF₃ (benzamide) Positional isomer of target compound
4-Bromo-N-[3-(Trifluoromethyl)Phenyl]Benzamide C₁₄H₉BrF₃NO 344.13 4-Bromo (benzamide); 3-CF₃ (aniline) Reduced steric hindrance
N-[4-Bromo-3-(Trifluoromethyl)Phenyl]-5-Chloro-2-Hydroxybenzamide C₁₄H₈BrClF₃NO₂ 396.57 4-Bromo, 3-CF₃ (aniline); 5-Cl, 2-OH (benzamide) Enhanced polarity via -OH
N-(4-Methoxyphenyl)-3-Trifluoromethylbenzamide C₁₅H₁₂F₃NO₂ 295.26 4-OCH₃ (aniline); 3-CF₃ (benzamide) Electron-donating methoxy group

Implications of Structural Differences

  • Electronic Effects : Bromine (electron-withdrawing) and methyl (electron-donating) groups in the target compound create a balanced electronic environment, whereas methoxy or chlorine substitutions (e.g., ) shift this balance significantly.
  • Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity, while ethyl or trifluoromethyl groups enhance hydrophobicity .
  • Bioactivity : Halogen positioning (e.g., 3-bromo vs. 4-bromo in ) may influence interactions with biological targets, as seen in pesticide analogs like flutolanil ().

Biological Activity

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a brominated aromatic ring, which contribute to its unique properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the bromine atom can influence the electronic properties and steric hindrance.

Table 1: Structural Characteristics

ComponentDescription
Trifluoromethyl GroupElectronegative, increases potency
Bromine SubstituentModifies electronic properties
Aromatic RingsProvides structural rigidity

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, N-(3-(trifluoromethyl)phenyl)benzamides have shown potential in inhibiting discoidin domain receptors (DDR1/2), which are implicated in various cancers and fibrotic diseases. The inhibition of these receptors may lead to reduced tumor growth and metastasis .

Case Study: DDR Inhibition

In a study examining the effects of related benzamide derivatives on DDRs, compounds were evaluated for their ability to inhibit DDR-mediated signaling pathways. Results indicated that specific substitutions, such as the trifluoromethyl group, significantly enhanced inhibitory potency against DDR2, suggesting that this compound may exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the benzamide core in modulating biological activity. The introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances the potency of these compounds by improving binding affinity to target proteins.

Table 2: SAR Insights

SubstituentEffect on Activity
TrifluoromethylIncreases potency
BromineModulates electronic properties
Methyl GroupAffects hydrophobicity

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Compounds targeting DDRs may inhibit downstream signaling pathways involved in cell proliferation and survival.
  • Disruption of Bacterial Cell Wall Synthesis : Similar benzamide derivatives have been shown to interfere with bacterial growth by inhibiting key enzymes involved in cell wall synthesis.

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